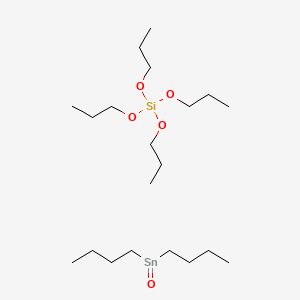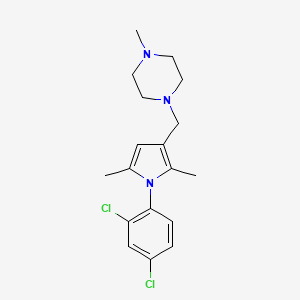
1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 1,5-hexadiyne with ammonium carbonate in the presence of ethanol, leading to the formation of 2,5-dimethyl-1H-pyrrole, which can then be further modified to introduce the hydroxymethyl groups at the 2 and 3 positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can undergo substitution reactions, where the hydroxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- exerts its effects involves interactions with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pyrrole ring structure allows for aromatic stabilization, making it a versatile intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- can be compared with other similar compounds such as:
2,5-Dimethyl-1H-pyrrole: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of hydroxymethyl groups, leading to different reactivity and applications. The uniqueness of 1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- lies in its combination of methyl and hydroxymethyl groups, providing a balance of stability and reactivity for various applications.
Eigenschaften
CAS-Nummer |
68384-86-1 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-1,5-dimethylpyrrol-3-yl]methanol |
InChI |
InChI=1S/C8H13NO2/c1-6-3-7(4-10)8(5-11)9(6)2/h3,10-11H,4-5H2,1-2H3 |
InChI-Schlüssel |
ZVASUUPGCSCIIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)


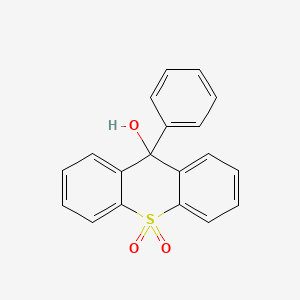
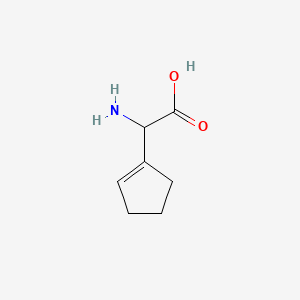

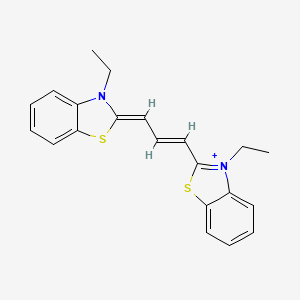
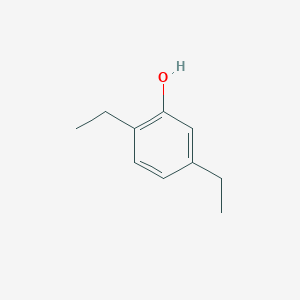

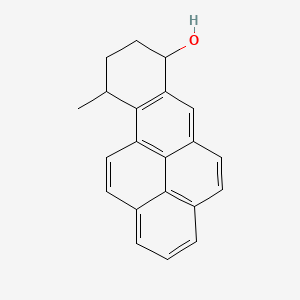
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
